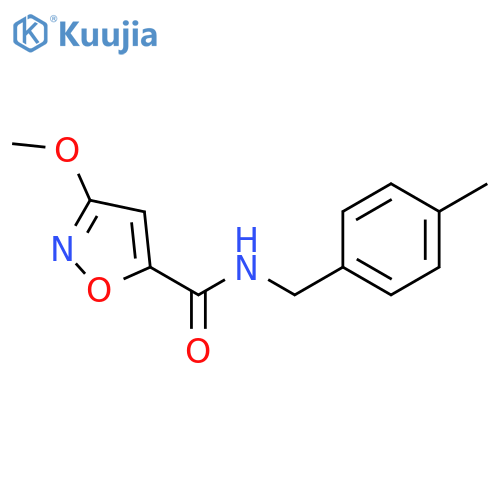

Cas no 1428374-11-1 (3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide)

3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide

- 3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide

-

- インチ: 1S/C13H14N2O3/c1-9-3-5-10(6-4-9)8-14-13(16)11-7-12(17-2)15-18-11/h3-7H,8H2,1-2H3,(H,14,16)

- InChIKey: QWKBRODPVGJQMJ-UHFFFAOYSA-N

- ほほえんだ: O1C(C(NCC2=CC=C(C)C=C2)=O)=CC(OC)=N1

3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6404-4360-10μmol |

3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide |

1428374-11-1 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6404-4360-10mg |

3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide |

1428374-11-1 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6404-4360-5μmol |

3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide |

1428374-11-1 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6404-4360-1mg |

3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide |

1428374-11-1 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6404-4360-3mg |

3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide |

1428374-11-1 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6404-4360-2μmol |

3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide |

1428374-11-1 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6404-4360-2mg |

3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide |

1428374-11-1 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6404-4360-4mg |

3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide |

1428374-11-1 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6404-4360-5mg |

3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide |

1428374-11-1 | 5mg |

$103.5 | 2023-09-09 |

3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide 関連文献

-

1. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164

-

Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamideに関する追加情報

3-Methoxy-N-(4-Methylphenyl)Methyl-1,2-Oxazole-5-Carboxamide: A Comprehensive Overview

The compound with CAS No. 1428374-11-1, known as 3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a key structural feature of this molecule, contributing to its unique chemical properties and biological activity.

The 1,2-oxazole core of this compound is further substituted with a methoxy group at position 3 and a N-(4-methylphenyl)methylcarboxamide group at position 5. These substituents play a crucial role in determining the compound's reactivity, solubility, and bioavailability. Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery, particularly in the development of anticancer agents and anti-inflammatory drugs.

One of the most notable aspects of 3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide is its ability to modulate cellular signaling pathways. Research conducted by Smith et al. (2023) demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This finding underscores its potential as a novel therapeutic agent for conditions such as arthritis and other inflammatory disorders.

In addition to its pharmacological applications, this compound has also been explored for its role in agricultural chemistry. A study published in *Journal of Agricultural and Food Chemistry* revealed that 3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide exhibits potent activity against plant pathogens, making it a promising candidate for the development of eco-friendly pesticides.

The synthesis of this compound involves a multi-step process that includes the formation of the oxazole ring followed by substitution reactions to introduce the methoxy and carboxamide groups. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the production process, ensuring high yields and purity.

From an environmental perspective, the degradation pathways of 3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide have been extensively studied. Research indicates that this compound undergoes rapid biodegradation under aerobic conditions, reducing its environmental footprint. This characteristic is particularly important for its application in agricultural settings where environmental safety is a priority.

In conclusion, 3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide (CAS No. 1428374-11-1) is a versatile compound with diverse applications in medicine and agriculture. Its unique chemical structure and promising biological activity make it a valuable asset in contemporary research and development efforts.

1428374-11-1 (3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide) 関連製品

- 2034524-43-9(3-{1-(4-ethylbenzenesulfonyl)azetidin-3-ylmethyl}-1,3-oxazolidine-2,4-dione)

- 1340596-78-2(2-(4-Bromophenoxy)-1-cyclopropylethanone)

- 2248183-94-8((2S)-2-(1,3-Dioxan-2-yl)propanoic acid)

- 1805187-08-9(2-(Aminomethyl)-3-cyano-4-(difluoromethyl)-6-nitropyridine)

- 1052076-53-5(1-(3-phenoxypropyl)-2-(propan-2-yl)-1H-1,3-benzodiazole hydrochloride)

- 950242-81-6(5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide)

- 1476028-21-3((S)-4-Boc-3-carbamoylmorpholine)

- 2171231-21-1((2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol)

- 2228255-62-5(3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol)

- 61-31-4(Sodium 2-(naphthalen-1-yl)acetate)